

CAS 42103-98-0 synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Isopropylidenesuccinic Acid</i> <i>Diethyl Ester</i>
Cat. No.:	B1584202

[Get Quote](#)

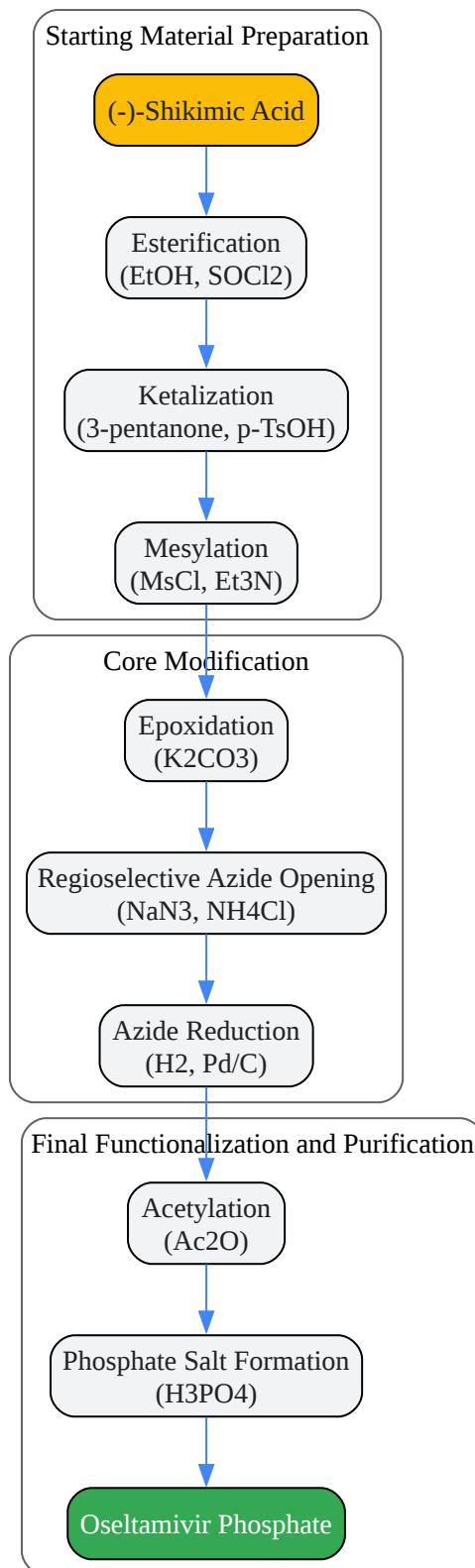
An in-depth technical guide on the synthesis and characterization of chemical compounds is a critical resource for researchers and drug development professionals. This document serves as a comprehensive guide, structured to provide both theoretical understanding and practical, actionable protocols.

It is important to note that a search for the compound with CAS number 42103-98-0 did not yield a publicly recognized chemical entity. Therefore, to demonstrate the depth and format of the requested technical guide, this document will focus on a well-established and medicinally relevant compound: Oseltamivir Phosphate (CAS 204255-11-8), the active pharmaceutical ingredient in Tamiflu®.

Executive Summary

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its mechanism of action involves the inhibition of neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. The synthesis of Oseltamivir is a significant topic in organic chemistry, with numerous routes developed, particularly in response to potential pandemics. This guide will delve into a common and efficient synthesis pathway and detail the analytical methods required for its characterization, ensuring purity, identity, and quality.

Retrosynthetic Analysis and Synthesis Strategy


A successful synthesis of a complex molecule like Oseltamivir begins with a thorough retrosynthetic analysis. The goal is to identify a convergent and efficient pathway from readily

available starting materials. One of the most common starting materials for Oseltamivir synthesis is shikimic acid, a naturally occurring compound. However, due to the limited availability and high cost of shikimic acid, alternative routes have been explored. This guide will focus on a widely recognized synthesis starting from (-)-shikimic acid.

The key strategic steps in this synthesis involve:

- Protection of functional groups: The hydroxyl groups of shikimic acid need to be protected to prevent unwanted side reactions.
- Introduction of the amino group: An amino group is introduced with the correct stereochemistry.
- Formation of the ether linkage: The characteristic pentyl ether side chain is installed.
- Deprotection and final salt formation: Removal of protecting groups and formation of the phosphate salt to yield the final active pharmaceutical ingredient.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Oseltamivir Phosphate from (-)-Shikimic Acid.

Detailed Synthesis Protocol

This protocol is a generalized representation of a common synthetic route.^{[1][2]} Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: Esterification of Shikimic Acid

- To a solution of (-)-shikimic acid in ethanol, add thionyl chloride dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Remove the solvent under reduced pressure to obtain the ethyl ester.

Step 2: Ketalization

- Dissolve the ethyl ester in 3-pentanone and add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark trap to remove water.
- After completion, neutralize the acid, and extract the product.

Step 3: Mesylation

- Dissolve the ketal-protected diol in dichloromethane and cool to 0 °C.
- Add triethylamine followed by methanesulfonyl chloride.
- Stir for 2-4 hours, then quench the reaction and purify the resulting mesylate.

Step 4: Epoxidation

- Treat the mesylate with potassium carbonate in methanol.
- Stir at room temperature until the formation of the epoxide is complete (monitored by TLC).
- Isolate the epoxide by extraction and solvent evaporation.

Step 5: Regioselective Azide Opening

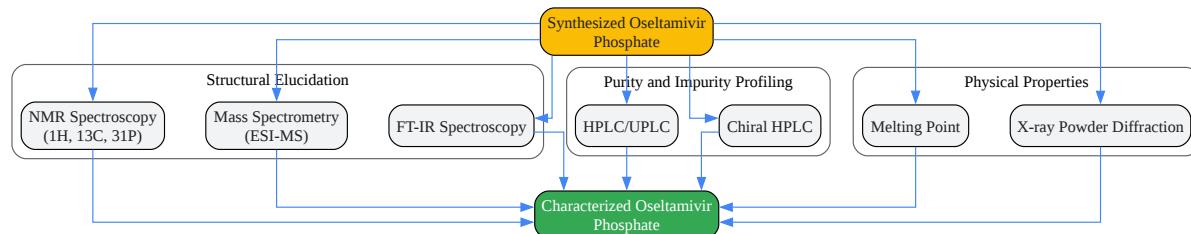
- Dissolve the epoxide in a mixture of acetone and water.
- Add sodium azide and ammonium chloride.
- Heat the reaction mixture to reflux for several hours.
- After completion, extract the azido alcohol.

Step 6: Azide Reduction

- Dissolve the azido alcohol in ethanol.
- Add a catalytic amount of Palladium on carbon (Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere.
- Filter the catalyst and concentrate the solution to obtain the amino alcohol.

Step 7: Acetylation

- Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane).
- Add acetic anhydride and a base (e.g., triethylamine).
- Stir until the reaction is complete.
- Purify the resulting acetamide.


Step 8: Phosphate Salt Formation

- Dissolve the free base of Oseltamivir in a suitable solvent like ethyl acetate.^[3]
- Add a stoichiometric amount of phosphoric acid.
- Stir to allow for the precipitation of Oseltamivir Phosphate.^[3]
- Collect the solid by filtration and dry under vacuum.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Oseltamivir Phosphate. A combination of spectroscopic and chromatographic techniques is employed.

Characterization Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive characterization of Oseltamivir Phosphate.

Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Characteristic peaks for the ethyl ester, pentyl ether, acetyl group, and cyclohexene ring protons. ^[4] The coupling constants will be indicative of the stereochemistry.
¹³ C NMR	Resonances corresponding to all 16 carbon atoms of the Oseltamivir molecule, including the carbonyls of the ester and amide. ^[5]
³¹ P NMR	A single peak corresponding to the phosphate counter-ion. ^[6]
Mass Spec (ESI-MS)	A molecular ion peak corresponding to the free base of Oseltamivir $[M+H]^+$. ^[7]
FT-IR	Characteristic absorption bands for N-H, C=O (ester and amide), and C-O-C functional groups. ^[5]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the purity of the final compound and to quantify any process-related impurities.
^{[4][8]} A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile.
- Chiral HPLC: Due to the presence of multiple stereocenters, it is crucial to confirm the enantiomeric purity. A chiral HPLC method is necessary to separate and quantify any unwanted stereoisomers.^[6]

Physical Characterization

- Melting Point: The melting point of the synthesized compound should be sharp and consistent with the literature values for the specific polymorphic form.
- X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the Oseltamivir Phosphate, as different polymorphs can have different physical properties.^[9]

Mechanism of Action: A Brief Overview

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[10][11] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[12][13][14] Neuraminidase is essential for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[10]

Conclusion

The synthesis and characterization of Oseltamivir Phosphate is a multi-step process that requires careful control of reaction conditions and rigorous analytical testing. The route starting from (-)-shikimic acid is well-established, though other routes have been developed to address the supply of the starting material.[15] The comprehensive characterization of the final product is paramount to ensure its quality, purity, and efficacy as an antiviral agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promising New Salt of Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101910118B - Polymorphic forms of oseltamivir phosphate - Google Patents [patents.google.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. Oseltamivir - Wikipedia [en.wikipedia.org]
- 13. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 14. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [CAS 42103-98-0 synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584202#cas-42103-98-0-synthesis-and-characterization\]](https://www.benchchem.com/product/b1584202#cas-42103-98-0-synthesis-and-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com